9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a fused purine and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with aminopyrimidines, followed by cyclization reactions to form the fused ring system . The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the fused ring system.
Scientific Research Applications
9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of DNA repair processes in cancer cells . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar fused ring system and have been studied for their biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These derivatives have shown potential as PARP-1 inhibitors and have been evaluated for their anticancer properties.
Uniqueness
9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
893956-78-0 |
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Molecular Formula |
C20H25N5O2 |
Molecular Weight |
367.453 |
IUPAC Name |
9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25N5O2/c1-4-5-7-14-8-10-15(11-9-14)24-12-6-13-25-16-17(21-19(24)25)22(2)20(27)23(3)18(16)26/h8-11H,4-7,12-13H2,1-3H3 |
InChI Key |
ZOCGXDOKKLTGTJ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
solubility |
not available |
Origin of Product |
United States |
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